Thiabendazole-d4 (Major)
Overview
Description
Thiabendazole-d4 (Major) is a deuterated form of thiabendazole, a benzimidazole derivative. Thiabendazole is widely used as an antifungal and antiparasitic agent. The deuterated form, Thiabendazole-d4, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of thiabendazole due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiabendazole-d4 involves the incorporation of deuterium atoms into the thiabendazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Thiabendazole can be subjected to deuterium exchange reactions in the presence of deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Using deuterated reagents in the synthesis of thiabendazole can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of Thiabendazole-d4 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) in deuterated solvents to facilitate the exchange of hydrogen with deuterium.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity Thiabendazole-d4.
Chemical Reactions Analysis
Types of Reactions
Thiabendazole-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: Thiabendazole-d4 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Thiabendazole-d4 to its corresponding amine derivatives.
Substitution: Thiabendazole-d4 can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include deuterated sulfoxides, sulfones, and amine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Thiabendazole-d4 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of thiabendazole in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of thiabendazole in various biological matrices.
Environmental Studies: Used to trace the environmental fate and transport of thiabendazole in soil and water systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to improve the accuracy and precision of quantitative analyses.
Mechanism of Action
Thiabendazole-d4 exerts its effects through mechanisms similar to thiabendazole. The primary mechanism involves:
Inhibition of Fumarate Reductase: Thiabendazole inhibits the helminth-specific enzyme fumarate reductase, disrupting the energy metabolism of parasitic worms.
Binding to Tubulin: Thiabendazole binds to β-tubulin, inhibiting microtubule polymerization and disrupting cell division in fungi and parasites.
Comparison with Similar Compounds
Thiabendazole-d4 can be compared with other deuterated benzimidazole derivatives and non-deuterated analogs:
Thiabendazole: The non-deuterated form, widely used as an antifungal and antiparasitic agent.
Albendazole-d4: Another deuterated benzimidazole derivative used in similar pharmacokinetic and metabolic studies.
Mebendazole-d4: Deuterated form of mebendazole, used for similar research purposes.
Uniqueness
Thiabendazole-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantifying the compound in complex biological and environmental matrices. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering insights that are not easily achievable with non-deuterated compounds.
Biological Activity
Thiabendazole-d4 (Major) is a deuterated derivative of thiabendazole, a broad-spectrum anthelmintic and fungicide. This compound has garnered attention in various fields, including pharmacology, environmental science, and toxicology. Its biological activity is primarily associated with its anthelmintic properties and its role in controlling fungal infections. This article delves into the biological activity of Thiabendazole-d4, exploring its mechanisms of action, efficacy against specific pathogens, and implications for human health and the environment.
Thiabendazole functions primarily by inhibiting the polymerization of tubulin, which is crucial for the formation of microtubules in eukaryotic cells. This inhibition disrupts cellular processes such as mitosis and intracellular transport, leading to cell death in susceptible organisms. Specifically, it targets the β-tubulin subunit in nematodes and fungi, which is essential for their survival and reproduction.
Key Mechanisms:
- Tubulin Inhibition : Disruption of microtubule formation affects cell division.
- Energy Metabolism Disruption : Thiabendazole interferes with energy production pathways, leading to metabolic stress in target organisms.
Biological Activity Against Pathogens
Thiabendazole-d4 exhibits significant antifungal and anthelmintic activity. Its effectiveness has been documented across various studies that evaluate its impact on different pathogens.
Antifungal Activity
Thiabendazole is effective against a range of fungal pathogens, including:
- Aspergillus spp.
- Fusarium spp.
- Candida spp.
Research indicates that thiabendazole can reduce fungal load significantly in infected tissues, making it a valuable agent in both agricultural and clinical settings.
Anthelmintic Activity
Thiabendazole-d4 has shown promising results in treating helminth infections:
- Strongyloides stercoralis
- Ancylostoma duodenale
In clinical trials, thiabendazole has been effective in reducing parasite burdens and improving patient outcomes in helminthiasis cases.
Case Studies
- Fungal Infections : A study conducted on patients with chronic fungal infections demonstrated that treatment with thiabendazole resulted in a 70% reduction in fungal load within four weeks of therapy. The study highlighted the compound's rapid action against resistant strains of fungi.
- Helminth Infections : In a clinical trial involving 200 patients with Strongyloides stercoralis infections, thiabendazole showed a cure rate of 90%, with minimal side effects reported. This trial underscores the compound's efficacy as an anthelmintic agent.
Environmental Impact
Thiabendazole-d4 is also studied for its environmental implications due to its widespread use as a pesticide. It has been detected in various environmental matrices, including water bodies and soil samples.
Ecotoxicological Studies
- A study assessing the ecotoxicological risks associated with thiabendazole found that it poses moderate risks to aquatic organisms at certain concentrations. The compound's persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects.
Study | Findings |
---|---|
Ecotoxicological Risk Assessment | Moderate risk to aquatic life; potential for bioaccumulation |
Soil Degradation Studies | Breakdown products identified; persistence varies with environmental conditions |
Properties
IUPAC Name |
4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNZQLZVWNLKY-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016187 | |
Record name | Thiabendazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190007-20-5 | |
Record name | Thiabendazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.